molecular formula C19H22N2O3 B11977852 N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide

N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide

Cat. No.: B11977852
M. Wt: 326.4 g/mol
InChI Key: LLKNYHWKNNYXPG-RGVLZGJSSA-N
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Description

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazide functional group, which is often associated with biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide typically involves the condensation reaction between 2-(2-isopropyl-5-methylphenoxy)acetic acid hydrazide and 2-hydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazides or thiohydrazides.

Scientific Research Applications

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which may influence its biological activity. It is believed to interfere with cellular processes by binding to enzymes or receptors, thereby modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide
  • N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide
  • N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide

Uniqueness

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide stands out due to its specific structural features, such as the presence of both hydrazide and phenoxy groups. These functional groups contribute to its unique reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C19H22N2O3/c1-13(2)16-9-8-14(3)10-18(16)24-12-19(23)21-20-11-15-6-4-5-7-17(15)22/h4-11,13,22H,12H2,1-3H3,(H,21,23)/b20-11+

InChI Key

LLKNYHWKNNYXPG-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=CC=C2O

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=CC=C2O

Origin of Product

United States

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